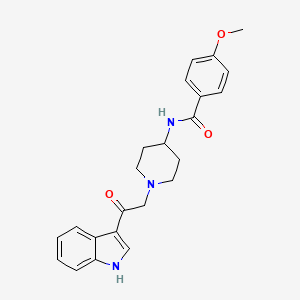
Benzamide, N-(1-((1H-indol-3-ylcarbonyl)methyl)-4-piperidinyl)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(1-((1H-indol-3-ylcarbonyl)methyl)-4-piperidinyl)-4-methoxy- is a complex organic compound that belongs to the class of benzamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the direct condensation of carboxylic acids and amines. For this specific compound, the reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method mentioned above using ultrasonic irradiation and a solid acid catalyst can also be adapted for large-scale production due to its efficiency and reusability of the catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(1-((1H-indol-3-ylcarbonyl)methyl)-4-piperidinyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative.
Applications De Recherche Scientifique
Benzamide, N-(1-((1H-indol-3-ylcarbonyl)methyl)-4-piperidinyl)-4-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Indole 2 and 3-carboxamides: Studied for their enzyme inhibitory properties.
Uniqueness
What sets Benzamide, N-(1-((1H-indol-3-ylcarbonyl)methyl)-4-piperidinyl)-4-methoxy- apart is its unique combination of a benzamide core, an indole moiety, and a piperidine ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
26844-51-9 |
|---|---|
Formule moléculaire |
C23H25N3O3 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
N-[1-[2-(1H-indol-3-yl)-2-oxoethyl]piperidin-4-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H25N3O3/c1-29-18-8-6-16(7-9-18)23(28)25-17-10-12-26(13-11-17)15-22(27)20-14-24-21-5-3-2-4-19(20)21/h2-9,14,17,24H,10-13,15H2,1H3,(H,25,28) |
Clé InChI |
KZWQALMZYRQYFI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC(=O)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




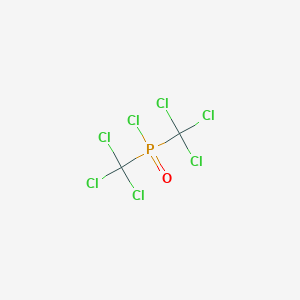
![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
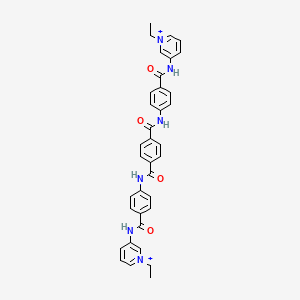
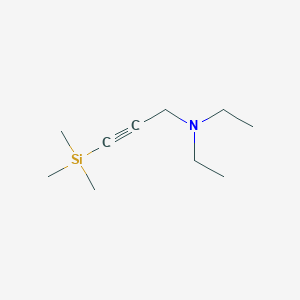
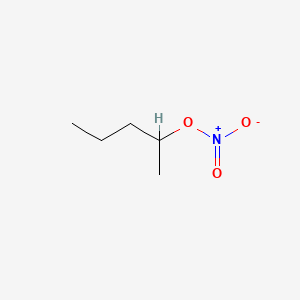
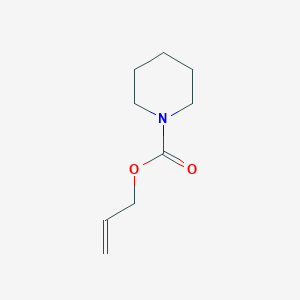

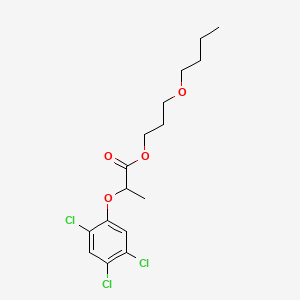
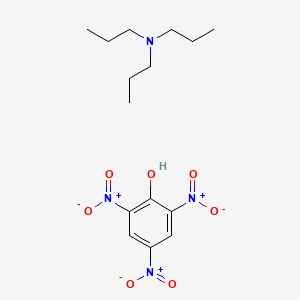

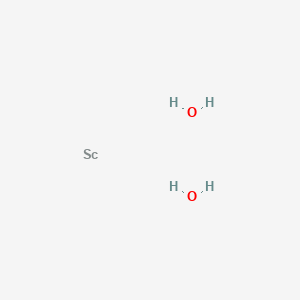
![(2S,5R,6R)-3,3-Dimethyl-6-(3-methyl-2-phenoxybutanamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14700809.png)
